![molecular formula C23H34N2O4 B5140915 N-cyclohexyl-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-methylbenzamide](/img/structure/B5140915.png)
N-cyclohexyl-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-methylbenzamide is a synthetic compound that belongs to the class of opioids. It is commonly known as CX-5461 and is used in scientific research to study its mechanism of action and physiological effects.
Wirkmechanismus
CX-5461 works by binding to the DNA template and preventing the recruitment of RNA polymerase I to the promoter region. This leads to the inhibition of ribosomal RNA transcription and ultimately results in the inhibition of ribosome biogenesis. This mechanism of action is selective for cancer cells that are dependent on ribosome biogenesis, making CX-5461 a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
CX-5461 has been shown to selectively inhibit the growth of cancer cells that are dependent on ribosome biogenesis. It has also been shown to induce apoptosis in cancer cells by activating the p53 pathway. In addition, CX-5461 has been shown to have anti-tumor activity in various cancer models, including breast cancer, leukemia, and lymphoma.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CX-5461 in lab experiments is its selectivity for cancer cells that are dependent on ribosome biogenesis. This makes it a valuable tool for studying the role of ribosome biogenesis in cancer. However, one limitation of using CX-5461 is its potency, which can make it difficult to determine the optimal concentration for lab experiments.
Zukünftige Richtungen
There are several future directions for the study of CX-5461. One direction is the development of CX-5461 as a cancer therapeutic. Another direction is the study of the role of ribosome biogenesis in cancer and the identification of other compounds that target this pathway. Additionally, the use of CX-5461 in combination with other cancer therapies is an area of future research. Finally, the development of CX-5461 analogs with improved potency and selectivity is an area of future research.
Synthesemethoden
The synthesis of CX-5461 involves several steps. The starting material is N-cyclohexyl-4-aminobenzamide, which is reacted with N-methyl-4-piperidone to form N-cyclohexyl-4-{[1-(4-piperidinyl)]oxy}-N-methylbenzamide. This intermediate compound is then treated with 3-methoxypropanoyl chloride to form N-cyclohexyl-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-methylbenzamide.
Wissenschaftliche Forschungsanwendungen
CX-5461 is primarily used in scientific research to study its mechanism of action and physiological effects. It is a potent inhibitor of RNA polymerase I, which is responsible for the transcription of ribosomal RNA. CX-5461 has been shown to selectively inhibit the growth of cancer cells that are dependent on ribosome biogenesis, making it a promising candidate for cancer treatment.
Eigenschaften
IUPAC Name |
N-cyclohexyl-4-[1-(3-methoxypropanoyl)piperidin-4-yl]oxy-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O4/c1-24(19-6-4-3-5-7-19)23(27)18-8-10-20(11-9-18)29-21-12-15-25(16-13-21)22(26)14-17-28-2/h8-11,19,21H,3-7,12-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQDSQLCXOGBKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-{[1-(3-methoxypropanoyl)piperidin-4-yl]oxy}-N-methylbenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.